methyl 7-fluoro-1H-indazole-6-carboxylate

Catalog No.
S15911252
CAS No.
1427377-90-9
M.F
C9H7FN2O2
M. Wt
194.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 7-fluoro-1H-indazole-6-carboxylate

CAS Number

1427377-90-9

Product Name

methyl 7-fluoro-1H-indazole-6-carboxylate

IUPAC Name

methyl 7-fluoro-1H-indazole-6-carboxylate

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-2-5-4-11-12-8(5)7(6)10/h2-4H,1H3,(H,11,12)

InChI Key

SCPQHWPGJRANOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=NN2)F

Methyl 7-fluoro-1H-indazole-6-carboxylate is an organic compound characterized by its molecular formula C9H7FN2O2\text{C}_9\text{H}_7\text{FN}_2\text{O}_2 and a molecular weight of approximately 194.16 g/mol. This compound features a fluorine atom positioned at the 7th carbon of the indazole ring and a carboxylate group, which collectively contribute to its unique chemical properties and potential biological activities. Indazole derivatives, including methyl 7-fluoro-1H-indazole-6-carboxylate, are recognized for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets .

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
  • Reduction: Reactions with reducing agents like lithium aluminum hydride may yield reduced derivatives.
  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Coupling Reactions: The carboxylate group can react with amines or alcohols to form amides or esters respectively .

These reactions are crucial for synthesizing analogs or modifying the compound for specific biological studies.

The synthesis of methyl 7-fluoro-1H-indazole-6-carboxylate typically involves several key steps:

  • Starting Material: The synthesis often begins with commercially available 2-fluorobenzonitrile.
  • Cyclization: This compound undergoes cyclization with hydrazine hydrate to form 7-fluoroindazole.
  • Carboxylation: The resulting 7-fluoroindazole is then carboxylated using carbon dioxide under high pressure to yield methyl 7-fluoro-1H-indazole-6-carboxylate .

These methods may vary based on available reagents and desired yields.

Methyl 7-fluoro-1H-indazole-6-carboxylate has several applications in research:

  • Medicinal Chemistry: It is utilized in the development of pharmaceutical compounds due to its potential biological activities.
  • Chemical Biology: The compound serves as a probe for studying biological pathways and molecular interactions.
  • Material Science: It can be employed in synthesizing advanced materials with specific properties.
  • Agricultural Chemistry: There is potential for exploring its use in agrochemicals as a pesticide or herbicide .

Interaction studies involving methyl 7-fluoro-1H-indazole-6-carboxylate have demonstrated its capacity to modulate enzyme activity. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is significant for optimizing therapeutic regimens and assessing potential drug-drug interactions .

Methyl 7-fluoro-1H-indazole-6-carboxylate shares structural similarities with various other indazole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
Methyl 5-fluoro-1H-indazole-3-carboxylate78155-73-40.98
Ethyl 6-fluoro-1H-indazole-3-carboxylate885279-30-10.97
Methyl 5,6-difluoro-1H-indazole-3-carboxylate885279-01-60.97
Methyl 4-fluoro-1H-indazole-3-carboxylate1427504-03-70.97
Methyl 4,6-difluoro-1H-indazole-3-carboxylate1360973-23-40.96

These compounds exhibit similar functional groups but differ in their substituents or positions on the indazole ring, which may affect their biological activity and applications. The unique fluorination pattern at the specific position of methyl 7-fluoro-1H-indazole-6-carboxylate contributes to its distinct properties compared to these analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.04915563 g/mol

Monoisotopic Mass

194.04915563 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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